3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one
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Overview
Description
3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the third position and an ethyl group at the first position of the quinoxaline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one typically involves the reaction of o-phenylenediamine with ethyl 2-oxobutanoate. This reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into 3-amino-1-ethylquinoxalin-2-one.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with potential biological activities .
Scientific Research Applications
3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one has found applications in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including anticancer and antiviral drugs.
Industry: It is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
- 3-Chloroquinoxalin-2-one
- 1-Ethylquinoxalin-2-one
- 3-Bromo-1-ethylquinoxalin-2-one
Comparison: Compared to its analogs, 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one exhibits unique chemical reactivity due to the presence of both the chlorine atom and the ethyl group. This combination enhances its ability to participate in various chemical reactions and increases its potential biological activities .
Properties
IUPAC Name |
3-chloro-1-ethylquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-13-8-6-4-3-5-7(8)12-9(11)10(13)14/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOBNBZVJNXHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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